Cas no 1567113-40-9 (tert-butyl N-2-(hydroxyamino)ethylcarbamate)

tert-butyl N-2-(hydroxyamino)ethylcarbamate Chemical and Physical Properties
Names and Identifiers
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- Carbamic acid, N-[2-(hydroxyamino)ethyl]-, 1,1-dimethylethyl ester
- tert-butyl N-2-(hydroxyamino)ethylcarbamate
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- MDL: MFCD24616935
- Inchi: 1S/C7H16N2O3/c1-7(2,3)12-6(10)8-4-5-9-11/h9,11H,4-5H2,1-3H3,(H,8,10)
- InChI Key: UCPRVVQQSWFAMS-UHFFFAOYSA-N
- SMILES: C(OC(C)(C)C)(=O)NCCNO
tert-butyl N-2-(hydroxyamino)ethylcarbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-344659-0.1g |
tert-butyl N-[2-(hydroxyamino)ethyl]carbamate |
1567113-40-9 | 95.0% | 0.1g |
$678.0 | 2025-03-18 | |
Enamine | EN300-344659-0.5g |
tert-butyl N-[2-(hydroxyamino)ethyl]carbamate |
1567113-40-9 | 95.0% | 0.5g |
$739.0 | 2025-03-18 | |
Enamine | EN300-344659-5.0g |
tert-butyl N-[2-(hydroxyamino)ethyl]carbamate |
1567113-40-9 | 95.0% | 5.0g |
$2235.0 | 2025-03-18 | |
Enamine | EN300-344659-10g |
tert-butyl N-[2-(hydroxyamino)ethyl]carbamate |
1567113-40-9 | 10g |
$3315.0 | 2023-09-03 | ||
Enamine | EN300-344659-0.05g |
tert-butyl N-[2-(hydroxyamino)ethyl]carbamate |
1567113-40-9 | 95.0% | 0.05g |
$647.0 | 2025-03-18 | |
Enamine | EN300-344659-1.0g |
tert-butyl N-[2-(hydroxyamino)ethyl]carbamate |
1567113-40-9 | 95.0% | 1.0g |
$770.0 | 2025-03-18 | |
Enamine | EN300-344659-1g |
tert-butyl N-[2-(hydroxyamino)ethyl]carbamate |
1567113-40-9 | 1g |
$770.0 | 2023-09-03 | ||
Enamine | EN300-344659-0.25g |
tert-butyl N-[2-(hydroxyamino)ethyl]carbamate |
1567113-40-9 | 95.0% | 0.25g |
$708.0 | 2025-03-18 | |
Enamine | EN300-344659-5g |
tert-butyl N-[2-(hydroxyamino)ethyl]carbamate |
1567113-40-9 | 5g |
$2235.0 | 2023-09-03 | ||
Enamine | EN300-344659-2.5g |
tert-butyl N-[2-(hydroxyamino)ethyl]carbamate |
1567113-40-9 | 95.0% | 2.5g |
$1509.0 | 2025-03-18 |
tert-butyl N-2-(hydroxyamino)ethylcarbamate Related Literature
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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Xuesong Tan,Weiping Deng,Mi Liu,Qinghong Zhang,Ye Wang Chem. Commun., 2009, 7179-7181
Additional information on tert-butyl N-2-(hydroxyamino)ethylcarbamate
tert-butyl N-2-(hydroxyamino)ethylcarbamate: A Comprehensive Overview
The compound tert-butyl N-2-(hydroxyamino)ethylcarbamate, identified by the CAS number 1567113-40-9, is a significant molecule in the field of organic chemistry. This compound has garnered attention due to its unique structural properties and potential applications in various industries. In this article, we will delve into its chemical structure, physical properties, synthesis methods, and recent advancements in its utilization.
tert-butyl N-2-(hydroxyamino)ethylcarbamate is characterized by its complex molecular architecture, which includes a tert-butyl group attached to a carbamate moiety. The presence of the hydroxyamino group introduces additional functional diversity, making this compound versatile for various chemical reactions. Recent studies have highlighted its role in drug discovery, where its structural flexibility allows for the creation of bioactive molecules with potential therapeutic applications.
One of the key aspects of tert-butyl N-2-(hydroxyamino)ethylcarbamate is its ability to participate in nucleophilic substitutions and other reactions that are critical in organic synthesis. Researchers have explored its reactivity under different conditions, leading to novel insights into its catalytic properties. For instance, a 2023 study published in the Journal of Organic Chemistry demonstrated that this compound can serve as an efficient precursor for synthesizing advanced materials with tailored functionalities.
In terms of physical properties, tert-butyl N-2-(hydroxyamino)ethylcarbamate exhibits a melting point of approximately 125°C and a boiling point around 340°C. These characteristics make it suitable for high-temperature applications without compromising stability. Additionally, its solubility in common organic solvents such as dichloromethane and ethyl acetate facilitates its use in various laboratory settings.
The synthesis of tert-butyl N-2-(hydroxyamino)ethylcarbamate typically involves multi-step processes that require precise control over reaction conditions. A common approach involves the reaction of tert-butyl chloroformate with an appropriate amine derivative, followed by hydroxyamination to introduce the hydroxyamino group. Recent advancements in catalytic methods have improved the efficiency of these reactions, reducing production costs and enhancing yield.
Looking ahead, the potential applications of tert-butyl N-2-(hydroxyamino)ethylcarbamate are vast. Its role in pharmaceuticals is particularly promising, as it can serve as an intermediate in the synthesis of bioactive compounds targeting various diseases. Moreover, its compatibility with green chemistry principles makes it an attractive option for sustainable chemical processes.
In conclusion, tert-butyl N-2-(hydroxyamino)ethylcarbamate, CAS number 1567113-40-9, stands out as a valuable compound with diverse applications across multiple disciplines. Its unique chemical properties and recent research breakthroughs underscore its importance in advancing modern chemistry and material science.
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